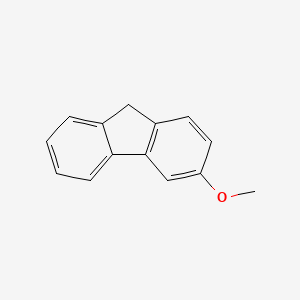
3-Methoxy-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O It is a derivative of fluorene, where a methoxy group is attached to the third carbon of the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-9H-fluorene typically involves the methoxylation of fluorene. One common method is the reaction of fluorene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-9H-fluorene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxy-9-fluorenone.
Reduction: Reduction reactions can convert it back to fluorene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 3-Methoxy-9-fluorenone.
Reduction: Fluorene derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
Scientific Research Applications
3-Methoxy-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: The compound is explored for its potential in creating novel materials with specific optical and electronic characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methoxy-9H-fluorene largely depends on its interaction with other molecules. In organic electronics, its effectiveness is attributed to its ability to transport charge and its stability under operational conditions. The methoxy group can influence the electronic distribution within the molecule, enhancing its performance in electronic applications.
Comparison with Similar Compounds
9H-Fluorene: The parent compound without the methoxy group.
3-Hydroxy-9H-fluorene: A similar compound where the methoxy group is replaced by a hydroxyl group.
3-Methyl-9H-fluorene: A derivative with a methyl group instead of a methoxy group.
Uniqueness: 3-Methoxy-9H-fluorene is unique due to the presence of the methoxy group, which can significantly alter its chemical and physical properties compared to its analogs. This modification can enhance its solubility, reactivity, and electronic properties, making it particularly valuable in specific applications like organic electronics and advanced materials.
Properties
CAS No. |
7235-14-5 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-methoxy-9H-fluorene |
InChI |
InChI=1S/C14H12O/c1-15-12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3 |
InChI Key |
MPZYOVGLFATVNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



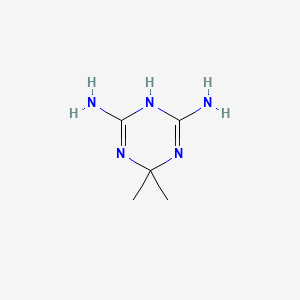
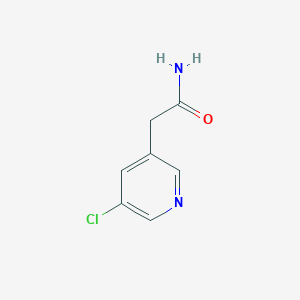

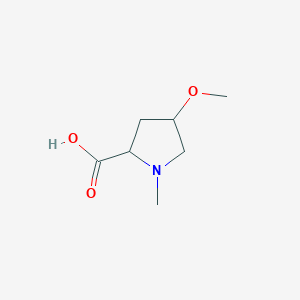
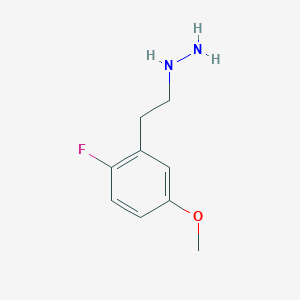
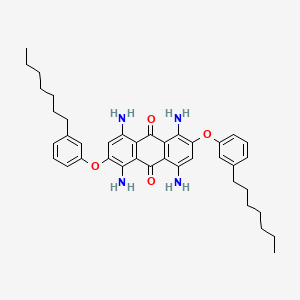
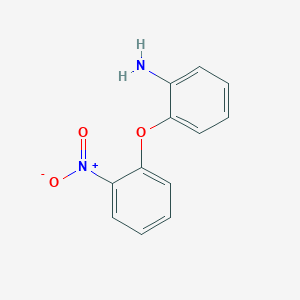
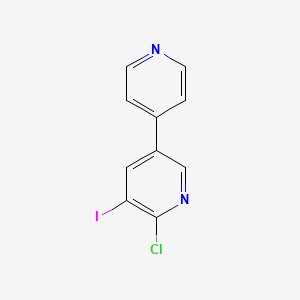
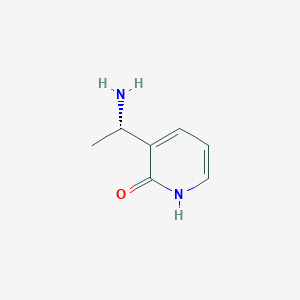

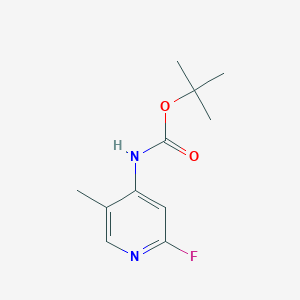
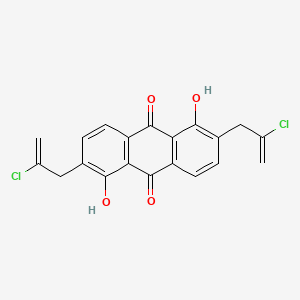
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)
